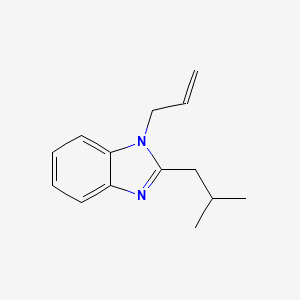
1-allyl-2-isobutyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2-isobutyl-1H-benzimidazole, also known as ABZI, is a benzimidazole derivative that has gained attention in the scientific community due to its potential applications in research. ABZI has been found to exhibit antiviral and immunomodulatory properties, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
1-allyl-2-isobutyl-1H-benzimidazole has been found to exhibit antiviral activity against a range of viruses such as influenza A virus, Zika virus, and human rhinovirus. It has also been shown to have immunomodulatory effects by stimulating the production of cytokines and chemokines that play a role in the immune response. Furthermore, 1-allyl-2-isobutyl-1H-benzimidazole has been found to induce the activation of the STING pathway, which is involved in the recognition of viral nucleic acids. These properties make 1-allyl-2-isobutyl-1H-benzimidazole a promising candidate for further investigation in the field of antiviral and immunomodulatory research.
Wirkmechanismus
The mechanism of action of 1-allyl-2-isobutyl-1H-benzimidazole involves the activation of the STING pathway, which leads to the production of type I interferons and other cytokines. This activation occurs through the binding of 1-allyl-2-isobutyl-1H-benzimidazole to a specific site on the STING protein. The production of type I interferons and cytokines leads to the induction of an antiviral state in cells, which helps to combat viral infections.
Biochemical and Physiological Effects
1-allyl-2-isobutyl-1H-benzimidazole has been found to induce the production of type I interferons and cytokines, which play a role in the immune response. The activation of the STING pathway by 1-allyl-2-isobutyl-1H-benzimidazole leads to the induction of an antiviral state in cells, which helps to combat viral infections. Furthermore, 1-allyl-2-isobutyl-1H-benzimidazole has been found to have immunomodulatory effects by stimulating the production of cytokines and chemokines that play a role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-allyl-2-isobutyl-1H-benzimidazole in lab experiments is its ability to induce the activation of the STING pathway, which is involved in the recognition of viral nucleic acids. This makes 1-allyl-2-isobutyl-1H-benzimidazole a promising candidate for further investigation in the field of antiviral and immunomodulatory research. However, one limitation of using 1-allyl-2-isobutyl-1H-benzimidazole is its potential cytotoxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-allyl-2-isobutyl-1H-benzimidazole. One area of research could focus on the development of 1-allyl-2-isobutyl-1H-benzimidazole derivatives with improved antiviral and immunomodulatory properties. Another area of research could focus on the use of 1-allyl-2-isobutyl-1H-benzimidazole in combination with other antiviral agents to enhance their effectiveness. Additionally, further investigation is needed to determine the potential toxicity of 1-allyl-2-isobutyl-1H-benzimidazole and its derivatives. Overall, 1-allyl-2-isobutyl-1H-benzimidazole shows great potential for further investigation in the field of antiviral and immunomodulatory research.
Synthesemethoden
The synthesis of 1-allyl-2-isobutyl-1H-benzimidazole involves the reaction of 2-isobutyl-1H-benzimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is obtained by purification through column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-4-9-16-13-8-6-5-7-12(13)15-14(16)10-11(2)3/h4-8,11H,1,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGSTKSESNBZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)-1-(prop-2-en-1-yl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)
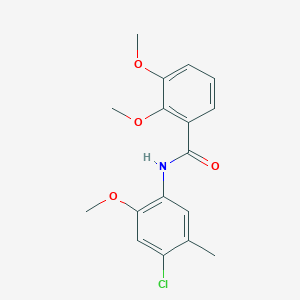
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
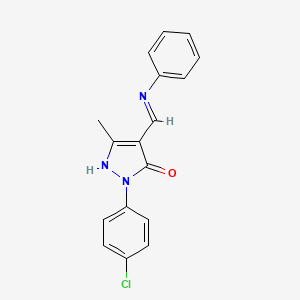
![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
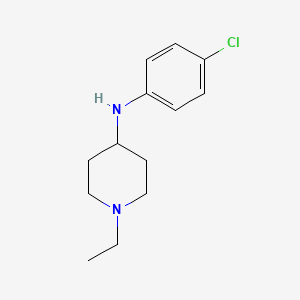
![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)
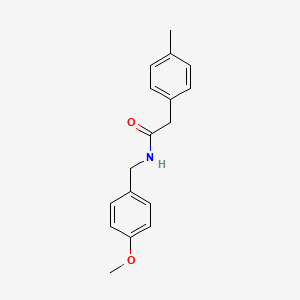
![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)
![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)